Saponin

Vue d'ensemble

Description

Saponins are a diverse group of naturally occurring plant secondary metabolites characterized by their ability to form stable foams when shaken with water. They are glycosides consisting of a sugar moiety linked to a triterpene or steroid aglycone. Saponins are found in various plant species, including soapwort (Saponaria officinalis), soapbark (Quillaja saponaria), and soybeans (Glycine max). These compounds are known for their surfactant properties, which make them useful in a variety of applications, including soaps, medicines, and fire extinguishers .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Saponins can be synthesized through various chemical processes. One common method involves the extraction of saponins from plant materials using solvents such as water, ethanol, or methanol. The extracted saponins are then purified using techniques like thin-layer chromatography, column chromatography, and high-performance liquid chromatography .

Industrial Production Methods: Industrial production of saponins typically involves the extraction of these compounds from plants like Quillaja saponaria. The process includes grinding the plant material, extracting the saponins with water or ethanol, and then purifying the extract using filtration and chromatography techniques. The purified saponins are then concentrated and dried to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Saponins undergo various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of saponins can occur under acidic or basic conditions, leading to the formation of aglycones and sugar residues .

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, resulting in the breakdown of glycosidic bonds.

Oxidation: Oxidizing agents like hydrogen peroxide can oxidize saponins, altering their structure and properties.

Reduction: Reducing agents such as sodium borohydride can reduce saponins, leading to the formation of different derivatives

Major Products Formed:

Aglycones: Formed through hydrolysis.

Oxidized Derivatives: Formed through oxidation reactions.

Reduced Derivatives: Formed through reduction reactions

Applications De Recherche Scientifique

Food Science

Functional Properties:

Saponins are widely used in the food industry due to their ability to enhance texture and stability in food products. They act as natural emulsifiers and foaming agents, improving the sensory qualities of various foods .

Health Benefits:

Research indicates that saponins can lower blood lipids, reduce cancer risks, and have potential anticancer effects . They may also inhibit dental decay and platelet aggregation, making them beneficial for cardiovascular health .

Challenges:

Despite their advantages, saponins can impart bitterness and exhibit cytotoxicity under certain conditions. Addressing these challenges is crucial for their effective utilization in food products .

Pharmaceutical Applications

Drug Delivery Systems:

Saponins can form stable complexes with drugs, enhancing their bioavailability and therapeutic efficacy. They are being investigated as carriers in lipid-based nanoparticles for targeted drug delivery in cancer therapy .

Therapeutic Effects:

Numerous studies have documented the anticancer properties of saponins derived from various plant sources. For instance, saikosaponins have demonstrated antiviral activity against SARS-CoV-2 by inhibiting viral binding to host cells . Additionally, saponins exhibit anti-inflammatory, antimicrobial, and immunostimulant properties .

Case Study:

A study on saikosaponins A and B2 showed significant inhibition of human coronavirus 229E infection without cytotoxic effects on host cells .

Agricultural Applications

Pesticidal Properties:

Saponins have been recognized for their insecticidal and antifungal activities. They can disrupt cell membranes of pathogens and pests, making them valuable in organic farming practices .

Soil Health:

Saponin-rich plant extracts can enhance soil quality by promoting beneficial microbial activity. This leads to improved nutrient availability for crops .

Cosmetic Industry

Emulsifiers and Cleansing Agents:

In cosmetics, saponins are utilized for their emulsifying properties in shampoos, soaps, and body washes. They contribute to lathering and cleansing effects while also providing moisturizing benefits .

Summary of this compound Applications

| Field | Application | Benefits | Challenges |

|---|---|---|---|

| Food Science | Emulsifiers, foaming agents | Improved texture; health benefits | Bitterness; cytotoxicity |

| Pharmaceuticals | Drug delivery systems | Enhanced bioavailability; therapeutic efficacy | Stability issues |

| Agriculture | Pesticides | Insecticidal; antifungal properties | Potential toxicity to non-target species |

| Cosmetics | Emulsifiers; cleansing agents | Lathering; moisturizing benefits | Skin irritation |

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Propriétés

IUPAC Name |

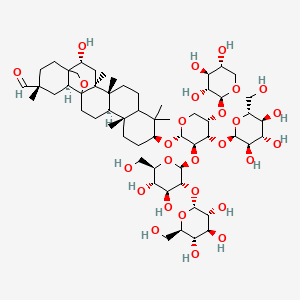

(2R,4S,5R,10S,13R,14R,18S,20R)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H94O27/c1-52(2)29-7-11-55(5)30(8-12-58-31-15-53(3,22-62)13-14-57(31,23-77-58)32(64)16-56(55,58)6)54(29,4)10-9-33(52)82-50-46(85-51-45(40(71)37(68)27(19-61)80-51)84-49-43(74)39(70)36(67)26(18-60)79-49)44(83-48-42(73)38(69)35(66)25(17-59)78-48)28(21-76-50)81-47-41(72)34(65)24(63)20-75-47/h22,24-51,59-61,63-74H,7-21,23H2,1-6H3/t24-,25-,26-,27-,28+,29?,30-,31+,32-,33+,34+,35-,36-,37-,38+,39+,40+,41-,42-,43-,44+,45-,46-,47+,48-,49-,50+,51+,53-,54+,55-,56+,57?,58?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEBCGDGGATMSC-OSHGGGOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(CO5)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CCC91C3(CC(C2(C9CC(CC2)(C)C=O)CO1)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC23COC4([C@H]2C1)CC[C@@H]5[C@]6(CC[C@@H](C(C6CC[C@]5([C@@]4(C[C@H]3O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H94O27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1223.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Saponins | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17192 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

23643-76-7, 8047-15-2 | |

| Record name | Cyclamin (saponin) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023643767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Saponins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.